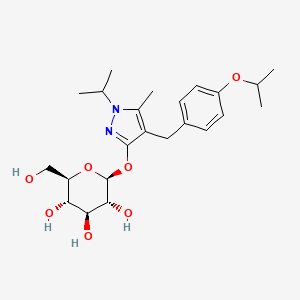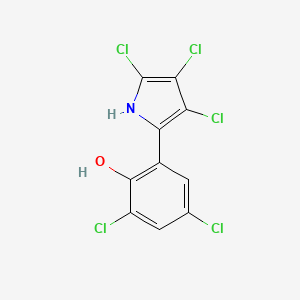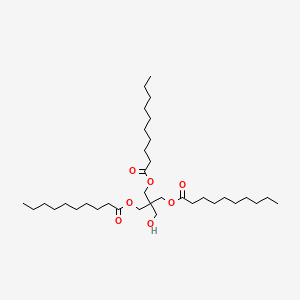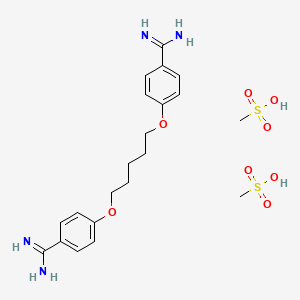
N,N'-1,3-フェニレンジマレイミド
概要
説明
N,N’-1,3-Phenylenedimaleimide is an organic compound with the molecular formula C14H8N2O4. It is also known as 1,1’-(1,3-phenylene)bis-1H-pyrrole-2,5-dione. This compound is characterized by its two maleimide groups attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
科学的研究の応用
N,N’-1,3-Phenylenedimaleimide has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and copolymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, for studying their functions.
Industry: N,N’-1,3-Phenylenedimaleimide is used in the production of high-performance materials, including adhesives and coatings.
作用機序
Mode of Action
It is likely that the compound interacts with its targets through chemical reactions, leading to changes in the structure or function of the target molecules .
Result of Action
It is known that the compound is used to prevent reversion and improve the heat resistance, anti-aging properties, and adhesion of rubber and tire cord and vulcanized rubber modulus .
生化学分析
Biochemical Properties
N,N’-1,3-Phenylenedimaleimide plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with thiol groups in proteins, forming stable thioether bonds. This interaction is crucial for cross-linking proteins and stabilizing protein structures. N,N’-1,3-Phenylenedimaleimide is known to interact with enzymes such as myosin subfragment 1, where it cross-links reactive thiol groups, affecting the enzyme’s activity . Additionally, it is used as a vulcanizing agent in rubber processing, where it interacts with sulfur to improve heat resistance and reduce aging .
Cellular Effects
N,N’-1,3-Phenylenedimaleimide has various effects on different types of cells and cellular processes. It influences cell function by modifying proteins and enzymes, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the cross-linking of myosin subfragment 1 by N,N’-1,3-Phenylenedimaleimide affects muscle contraction and cellular motility . Additionally, its use in rubber processing can lead to improved adhesion and modulus of vulcanized rubber, indirectly affecting cellular interactions with materials .
Molecular Mechanism
The molecular mechanism of N,N’-1,3-Phenylenedimaleimide involves its ability to form covalent bonds with thiol groups in proteins and enzymes. This binding interaction leads to the cross-linking of proteins, which can inhibit or activate enzyme activity. For example, the cross-linking of myosin subfragment 1 by N,N’-1,3-Phenylenedimaleimide results in the inhibition of the enzyme’s activity, affecting muscle contraction . Additionally, it can alter gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-1,3-Phenylenedimaleimide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that N,N’-1,3-Phenylenedimaleimide can have sustained effects on cellular function, particularly in in vitro and in vivo studies . Its stability and degradation are crucial factors in determining its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of N,N’-1,3-Phenylenedimaleimide vary with different dosages in animal models. At low doses, the compound can effectively cross-link proteins and modify enzyme activity without causing significant toxicity. At high doses, N,N’-1,3-Phenylenedimaleimide can exhibit toxic effects, including acute toxicity and adverse effects on cellular function . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
N,N’-1,3-Phenylenedimaleimide is involved in various metabolic pathways, particularly those related to protein modification and enzyme activity. It interacts with enzymes and cofactors involved in thiol group modification, leading to changes in metabolic flux and metabolite levels. The compound’s role in vulcanizing rubber also involves metabolic pathways related to sulfur metabolism . Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of N,N’-1,3-Phenylenedimaleimide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects. Its localization and accumulation within cells are critical factors in determining its overall activity and function .
Subcellular Localization
N,N’-1,3-Phenylenedimaleimide is localized to specific subcellular compartments, where it can interact with target proteins and enzymes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the compound can be directed to the cytoplasm or nucleus, where it can modify transcription factors and other regulatory proteins . Understanding its subcellular localization is essential for determining its precise biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: N,N’-1,3-Phenylenedimaleimide can be synthesized through a reaction involving maleic anhydride and m-phenylenediamine. The reaction typically occurs in an organic solvent such as acetic acid or dimethylformamide under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of N,N’-1,3-Phenylenedimaleimide follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
化学反応の分析
Types of Reactions: N,N’-1,3-Phenylenedimaleimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The maleimide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the maleimide groups under mild conditions.
Major Products: The major products formed from these reactions include various substituted maleimides and amine derivatives, which have applications in polymer chemistry and materials science.
類似化合物との比較
N,N’-1,4-Phenylenedimaleimide: Similar structure but with maleimide groups attached to the 1,4-positions of the benzene ring.
N-Benzylmaleimide: Contains a benzyl group instead of a phenylene group.
N,N’-Dimethyl-1,2-phenylenediamine: Features dimethyl groups instead of maleimide groups.
Uniqueness: N,N’-1,3-Phenylenedimaleimide is unique due to its specific positioning of maleimide groups on the benzene ring, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise cross-linking and modification of biomolecules.
特性
IUPAC Name |
1-[3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-11-4-5-12(18)15(11)9-2-1-3-10(8-9)16-13(19)6-7-14(16)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJGAEWUPXWFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37453-16-0 | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1′-(1,3-phenylene)bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37453-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3044415 | |
| Record name | N,N'-1,3-Phenylenedimaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Water or Solvent Wet Solid, Yellow powder; [Aldrich MSDS] Yellow to light brown odorless powder; [R.T. Vanderbilt MSDS] | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9730 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3006-93-7 | |
| Record name | m-Phenylenebismaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-1,3-Phenylenedimaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Dimaleimidobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-1,3-Phenylenedimaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(1,3-phenylene)bis-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-1,3-PHENYLENEDIMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD8KF155CT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1679280.png)

![(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol](/img/structure/B1679284.png)



